Arabin

Description

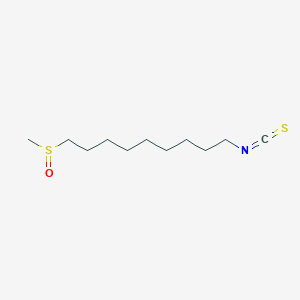

1-Isothiocyanato-9-(methylsulfinyl)nonane is a natural product found in Arabis alpina and Rorippa indica with data available.

Properties

IUPAC Name |

1-isothiocyanato-9-methylsulfinylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NOS2/c1-15(13)10-8-6-4-2-3-5-7-9-12-11-14/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFLXLMNOHHPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345837 | |

| Record name | 1-Isothiocyanato-9-(methylsulfinyl)nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75272-82-1 | |

| Record name | 1-Isothiocyanato-9-(methylsulfinyl)nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: From "Arabin" to Arabinogalactan

An In-depth Technical Guide on the Chemical Structure of Arabin

The term "this compound" is a historical designation for the primary water-soluble polysaccharide complex found in gum arabic.[1][2] Modern biochemical analysis has identified this complex as a highly branched heteropolysaccharide known as arabinogalactan (B145846).[3] Arabinogalactans are biopolymers consisting mainly of arabinose and galactose monosaccharides and are found in a variety of plants and microorganisms.[4] This guide will focus on the chemical structure of plant-derived arabinogalactan, particularly from gum arabic, a widely used hydrocolloid in the food and pharmaceutical industries.[3][5]

Arabinogalactans are often found covalently linked to a protein core, forming arabinogalactan-proteins (AGPs).[6] The polysaccharide component, which constitutes the bulk of the molecule, is responsible for its physicochemical properties, such as high solubility and emulsifying capabilities.[5][7] The intricate and variable structure of arabinogalactan depends on its biological source.[8]

Core Chemical Structure of Arabinogalactan

The arabinogalactan from gum arabic possesses a complex, highly branched structure. It consists of a main chain (backbone) of galactose units with numerous side chains containing arabinose, galactose, and other sugar residues.[5][9]

Monosaccharide Composition

The primary monosaccharide constituents of gum arabic arabinogalactan are:

-

D-Galactose

-

L-Arabinose

-

L-Rhamnose

-

D-Glucuronic acid [10]

Both arabinose and galactose exist in the furanose ring form (five-membered ring) as well as the more common pyranose form (six-membered ring) within the structure.[4][8]

Backbone Structure

The backbone of the arabinogalactan from Acacia senegal (a primary source of gum arabic) is composed of β-D-galactopyranosyl units linked together primarily by (1→3) glycosidic bonds.[5][9]

Side Chain Structure

Extensive side chains are attached to the main galactose backbone, typically at the C-6 position, creating (1→6) branch points.[5] These side chains are themselves often branched and vary in length.[5] The side chains are composed of:

-

Two to five (1→3)-linked β-D-galactopyranosyl units.[5]

-

α-L-arabinofuranosyl residues.[5]

-

Terminal L-rhamnose and D-glucuronic acid residues, which contribute to the overall charge and functional properties of the polymer.[5][10]

Quantitative Structural Data

The structural parameters of arabinogalactan can vary significantly depending on the source of the gum. The following table summarizes key quantitative data reported for arabinogalactans from different sources.

| Parameter | Acacia spp. (Gum Arabic) | Silybum marianum | Soybean |

| Molecular Weight (Da) | 250,000 - >1,000,000[5] | 38,000[11] | ~100,000 and ~16,000[8] |

| Galactose:Arabinose Ratio | Variable | 2.6:1.0[11] | 6:1[8] |

| Backbone Linkage | β-(1→3)-Galp[5] | β-(1→6)-Galp[11] | β-(1→4)-Galp[8] |

| Side Chain Linkage | β-(1→6)-Galp[5] | - | α-(1→5)-Araf[8] |

Structural Elucidation: Experimental Protocols

The determination of the complex structure of arabinogalactan requires a combination of chemical and analytical techniques. A general workflow for this process is outlined below.

Monosaccharide Composition Analysis

-

Acid Hydrolysis: A sample of the purified polysaccharide (e.g., 100 mg) is hydrolyzed with 2 M trifluoroacetic acid (TFA) or 10% sulfuric acid at 100-120°C for 2-4 hours to break the glycosidic linkages and release the constituent monosaccharides.[10]

-

Reduction and Acetylation: The resulting monosaccharides are reduced with sodium borohydride (B1222165) (NaBH₄) to their corresponding alditols. The alditols are then acetylated using acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) to form alditol acetates.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The volatile alditol acetate (B1210297) derivatives are separated and identified by GC-MS. The retention times are compared with those of known standards, and the mass spectra confirm the identity of each monosaccharide. Quantification is achieved by integrating the peak areas.

Glycosidic Linkage Analysis

-

Permethylation: The polysaccharide is permethylated to protect the free hydroxyl groups. This is typically done using the Hakomori method with dimethyl sulfoxide (B87167) (DMSO) and methyl iodide (CH₃I).

-

Hydrolysis: The permethylated polysaccharide is hydrolyzed as described in section 4.1 to break the glycosidic bonds.

-

Reduction and Acetylation: The resulting partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs).

-

GC-MS Analysis: The PMAAs are analyzed by GC-MS. The fragmentation patterns in the mass spectra are characteristic of the original linkage positions. For example, a 1,3,6-linked galactose residue will be identified as 2,4,5-tri-O-methyl-1,3,6-tri-O-acetyl-galactitol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of the arabinogalactan is dissolved in a suitable solvent, typically deuterium (B1214612) oxide (D₂O).

-

1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide information about the anomeric configuration (α or β) of the sugar residues and the overall composition. The chemical shifts of the anomeric protons and carbons are particularly informative.

-

2D NMR (COSY, TOCSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for determining the sequence and linkage of the monosaccharides.

-

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) identify proton-proton correlations within a single sugar residue.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for identifying the glycosidic linkages between sugar residues.

-

Visualization of the Chemical Structure

The following diagram illustrates a representative fragment of the arabinogalactan structure from gum arabic, highlighting the β-(1→3)-linked galactose backbone and a branched side chain attached at a C-6 position.

Caption: Simplified structure of an arabinogalactan fragment.

References

- 1. This compound Definition & Meaning | YourDictionary [yourdictionary.com]

- 2. collinsdictionary.com [collinsdictionary.com]

- 3. Gum arabic - Wikipedia [en.wikipedia.org]

- 4. Arabinogalactan - Wikipedia [en.wikipedia.org]

- 5. Gum Arabic: A Commodity with Versatile Formulations and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arabinogalactan-proteins: structure, expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Arabinogalactan: Structure | Pilgaard Polymers [pilgaardpolymers.com]

- 9. researchgate.net [researchgate.net]

- 10. Gum arabic [fao.org]

- 11. Structure of arabinogalactan and pectin from the Silybum marianum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Arabinan Polysaccharides in Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinan (B1173331) polysaccharides, integral components of the plant cell wall, are increasingly recognized for their multifaceted roles in plant growth, development, and resilience. As highly branched polymers, primarily composed of arabinose residues, they are predominantly found as side chains of rhamnogalacturonan-I (RG-I), a major pectic polysaccharide. This technical guide provides an in-depth exploration of the core functions of arabinan polysaccharides in plants. It delves into their structural characteristics, localization within the cell wall architecture, and their significant contributions to maintaining cell wall flexibility, modulating responses to abiotic and biotic stresses, and influencing developmental processes such as seed germination. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of associated biological pathways and workflows to serve as a comprehensive resource for researchers in plant biology and drug development.

Introduction: The Dynamic Nature of Arabinan Polysaccharides

Plant cell walls are dynamic structures that undergo constant remodeling to facilitate growth and adapt to environmental cues. Pectin (B1162225), a major component of the primary cell wall, is a complex matrix of polysaccharides, of which rhamnogalacturonan-I (RG-I) is a key structural element.[1] Arabinan polysaccharides are attached as side chains to the rhamnose residues of the RG-I backbone.[1][2] These arabinan side chains are not static; their structure and abundance can vary significantly between plant species, tissue types, developmental stages, and in response to environmental stresses.[3][4] This variability underscores their functional importance in a wide range of physiological processes.

Core Functions of Arabinan Polysaccharides

Maintaining Cell Wall Flexibility and Integrity

One of the most critical functions of arabinan polysaccharides is their role in maintaining the flexibility and hydration of the cell wall. The highly branched and hydrophilic nature of arabinans allows them to trap and hold water molecules, contributing to the gel-like properties of the pectin matrix.[2] This hydration is crucial for several reasons:

-

Buffering Against Dehydration: During water deficit stress, the arabinan side chains are hypothesized to act as a "molecular sponge," retaining water and preventing the irreversible collapse and adhesion of other cell wall polymers.[2] This buffering capacity is particularly evident in resurrection plants, which can withstand extreme dehydration.[2]

-

Facilitating Cell Expansion: The flexibility imparted by arabinans is essential for cell growth. By allowing for controlled separation and movement of cellulose (B213188) microfibrils, arabinans enable the cell wall to expand in response to turgor pressure.

-

Modulating Stomatal Function: Studies have shown that the enzymatic removal of arabinans from guard cell walls can impair stomatal opening and closing, highlighting their role in regulating the dynamic changes in cell shape required for gas exchange.[5]

Role in Plant Development

Arabinan polysaccharides are dynamically regulated throughout the plant life cycle, playing crucial roles in key developmental stages:

-

Seed Germination and Seedling Establishment: In the seeds of many plant species, arabinans are found in high concentrations and are believed to serve as a storage carbohydrate.[6] During germination, these arabinans are mobilized, and the released arabinose is thought to provide a source of energy for the growing embryo.[6] For instance, in Arabidopsis seeds, the arabinose content of cell walls can be as high as 40% of the non-cellulosic polysaccharides, which significantly decreases during seedling establishment.[6]

-

Fruit Ripening and Softening: The structure and abundance of pectic side chains, including arabinans, change during fruit ripening. These modifications contribute to the alterations in cell wall architecture that lead to fruit softening.

Involvement in Stress Responses

Plants modulate their cell wall composition, including arabinan content, to adapt to various environmental challenges:

-

Drought Stress: As mentioned earlier, the water-holding capacity of arabinans is a key factor in drought tolerance. Some drought-tolerant wheat cultivars have been shown to maintain or even increase the side chains of rhamnogalacturonan I and II, which include arabinans, in response to water stress.[3][5]

-

Salt Stress: Salinity can induce changes in pectin composition. In spinach roots, for example, salt stress leads to an increase in pectin content, with alterations in the molar proportions of arabinose and other sugars, suggesting a role for arabinan remodeling in salt tolerance.[4][7] The modification of pectin, including its arabinan side chains, is emerging as a key factor in how plants sense and respond to salt stress.[8]

-

Mechanical Stress: The physical properties of the cell wall, influenced by arabinans, are critical in how plants respond to mechanical stimuli.

Quantitative Data on Arabinan Polysaccharides

The abundance and composition of arabinan polysaccharides vary considerably among different plant species and tissues. The following tables summarize some of the available quantitative data.

| Plant Species | Tissue | Arabinose Content (% of non-cellulosic polysaccharides) | Reference |

| Arabidopsis thaliana | Mature Embryos | ~40% | [6] |

| Arabidopsis thaliana | Seedlings (post-germination) | ~15% | [6] |

| Commelina communis | Epidermal Strips | >30% (as galacturonic acid, indicating high pectin content) | [5] |

| Triticum durum (cv. Capeiti - drought tolerant) | Apical Root Zones (water-stressed) | Increased side chains of RG-I and RG-II | [5] |

| Spinacia oleracea (Spinach) | Roots (salt-stressed) | Increased molar proportion of arabinose in pectin | [4] |

| Zizyphus jujuba (Jujube) | Fruit Pectin | 4.0 (molar ratio relative to galactose) | [9] |

| Prunus armeniaca (Apricot) | Fruit Pectin | 0.36 (molar ratio relative to galacturonic acid) | [10] |

| Fruit | Pectin Fraction | Arabinose/Galactose Ratio (Ara/Gal) | (Arabinose + Galactose)/Rhamnose Ratio ((Ara+Gal)/Rha) | Reference |

| Longan (no aril breakdown) | Water Soluble Pectin (WSP) | ~0.6 | ~4.5 | [11] |

| Longan (moderate aril breakdown) | Water Soluble Pectin (WSP) | ~0.8 | ~6.0 | [11] |

| Longan (no aril breakdown) | CDTA-Soluble Pectin (CSP) | ~0.7 | ~5.5 | [11] |

| Longan (moderate aril breakdown) | CDTA-Soluble Pectin (CSP) | ~0.5 | ~3.5 | [11] |

| Longan (no aril breakdown) | Alkali Soluble Pectin (ASP) | ~0.4 | ~3.0 | [11] |

| Longan (moderate aril breakdown) | Alkali Soluble Pectin (ASP) | ~0.2 | ~1.5 | [11] |

| Grapefruit (Healthy, Immature) | Pectin | - | 13.5 | [12] |

| Grapefruit (Healthy, Mature) | Pectin | - | 20.0 | [12] |

| Grapefruit (HLB-affected, Immature) | Pectin | - | 9.2 | [12] |

| Grapefruit (HLB-affected, Mature) | Pectin | - | 16.2 | [12] |

Experimental Protocols

Enzymatic Digestion and Release of Arabinan from Plant Cell Walls

This protocol describes the enzymatic release of arabinan fragments from isolated plant cell walls for subsequent analysis.

Materials:

-

Isolated plant cell wall material (Alcohol Insoluble Residue - AIR)

-

Endo-α-1,5-L-arabinanase (e.g., from Aspergillus niger)

-

α-L-Arabinofuranosidase

-

Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

-

Incubator or water bath at 40°C

-

Centrifuge

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare AIR: Prepare Alcohol Insoluble Residue (AIR) from the plant tissue of interest to obtain a cell wall-enriched fraction.

-

Enzyme Solution Preparation: Prepare a solution of endo-α-1,5-L-arabinanase in 50 mM sodium acetate buffer (pH 5.0). The optimal enzyme concentration should be determined empirically but a starting point of 1 U/mL is recommended. For more complete degradation of branched arabinans, a combination with α-L-arabinofuranosidase can be used.

-

Digestion Reaction: Resuspend a known amount of AIR (e.g., 10 mg) in the enzyme solution in a microcentrifuge tube.

-

Incubation: Incubate the reaction mixture at 40°C with gentle agitation for a defined period (e.g., 2-24 hours). The optimal incubation time will depend on the plant material and the desired degree of hydrolysis.

-

Termination of Reaction: Terminate the reaction by heating the sample at 100°C for 10 minutes to inactivate the enzymes.

-

Separation of Soluble Oligosaccharides: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the remaining insoluble cell wall material.

-

Collection and Filtration: Carefully collect the supernatant containing the soluble arabinan oligosaccharides. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Analysis: The released arabinan oligosaccharides can be analyzed by various techniques, including High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), or further derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[13][14]

Immunolocalization of Arabinan Polysaccharides in Plant Tissues

This protocol provides a general workflow for the fluorescent immunolocalization of arabinan epitopes in plant tissues using monoclonal antibodies such as LM6 or LM13.

Materials:

-

Fresh plant tissue

-

Fixative solution (e.g., 4% (w/v) paraformaldehyde in phosphate-buffered saline - PBS)

-

Ethanol (B145695) series for dehydration (30%, 50%, 70%, 90%, 100%)

-

LR White resin for embedding

-

Ultramicrotome

-

Microscope slides

-

Blocking solution (e.g., 5% (w/v) bovine serum albumin - BSA in PBS)

-

Primary antibody (e.g., anti-arabinan monoclonal antibody like LM6 or LM13)

-

Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-rat IgG)

-

Mounting medium with anti-fade reagent

-

Fluorescence microscope

Procedure:

-

Fixation: Fix small pieces of fresh plant tissue in the fixative solution for several hours to overnight at 4°C.

-

Dehydration: Dehydrate the fixed tissue through a graded ethanol series.

-

Infiltration and Embedding: Infiltrate the dehydrated tissue with LR White resin and polymerize it according to the manufacturer's instructions.

-

Sectioning: Cut thin sections (e.g., 1 µm) of the embedded tissue using an ultramicrotome and mount them on microscope slides.

-

Blocking: Incubate the sections in blocking solution for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-arabinan antibody diluted in blocking solution overnight at 4°C.

-

Washing: Wash the sections thoroughly with PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.

-

Washing: Wash the sections thoroughly with PBS in the dark.

-

Mounting and Visualization: Mount the sections in an anti-fade mounting medium and visualize them using a fluorescence microscope with the appropriate filter sets.

Methylation Analysis of Pectic Polysaccharides

This protocol outlines the steps for glycosidic linkage analysis of pectic polysaccharides, including arabinans, through methylation analysis.

Materials:

-

Isolated pectic polysaccharide fraction

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium hydroxide (B78521) (NaOH)

-

Methyl iodide (CH₃I)

-

Trifluoroacetic acid (TFA)

-

Sodium borodeuteride (NaBD₄)

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Permethylation: Solubilize the polysaccharide sample in DMSO. Add powdered NaOH and stir to create a strong base. Add methyl iodide to methylate all free hydroxyl groups. The reaction is typically carried out under an inert atmosphere.[15][16]

-

Hydrolysis: After purification of the permethylated polysaccharide, hydrolyze it into its constituent partially methylated monosaccharides using an acid such as trifluoroacetic acid (TFA).

-

Reduction: Reduce the aldehyde groups of the partially methylated monosaccharides to alcohols using a reducing agent like sodium borodeuteride (NaBD₄). This step introduces a deuterium (B1214612) label at C1, which helps in identifying the reducing end of the original sugar.

-

Acetylation: Acetylate the newly formed hydroxyl groups and any remaining free hydroxyl groups (from the original linkage positions) using acetic anhydride. This creates partially methylated alditol acetates (PMAAs).

-

Extraction: Extract the PMAAs into an organic solvent such as dichloromethane.

-

GC-MS Analysis: Analyze the PMAAs by GC-MS. The retention time on the GC column and the mass spectrum of each PMAA will identify the original monosaccharide and its linkage positions within the polysaccharide.[17]

Visualizing Key Pathways and Workflows

UDP-L-Arabinose Biosynthesis Pathway

The biosynthesis of arabinan polysaccharides relies on the availability of the nucleotide sugar donor, UDP-L-arabinose. This pathway involves several enzymatic steps and occurs in different cellular compartments.[18][19][20][21]

Caption: Biosynthesis pathway of UDP-L-arabinose for arabinan synthesis in plants.

Arabinogalactan Protein (AGP) Signaling

Arabinogalactan proteins (AGPs), which often contain arabinan side chains, are implicated in various signaling pathways at the cell surface. They can interact with other cell wall components and plasma membrane receptors to transduce signals related to growth and stress responses.[22][23][24][25][26]

Caption: A model for Arabinogalactan Protein (AGP) involvement in cell signaling.

Experimental Workflow for Arabinan Functional Analysis

A typical workflow for investigating the function of arabinan polysaccharides involves a combination of biochemical, microscopic, and genetic approaches.[1][13][27]

Caption: A general experimental workflow for the functional analysis of arabinan polysaccharides.

Conclusion and Future Perspectives

Arabinan polysaccharides are critical and dynamic components of the plant cell wall, with profound implications for plant growth, development, and stress adaptation. Their ability to modulate the physical properties of the cell wall, act as a potential energy reserve, and participate in stress responses highlights their importance in plant physiology. The methodologies and data presented in this guide provide a framework for further investigation into the intricate functions of these complex carbohydrates.

Future research should focus on elucidating the precise signaling pathways in which arabinan-containing molecules, such as AGPs, participate. The identification and characterization of the full suite of arabinosyltransferases and hydrolases will provide valuable tools for manipulating arabinan structure and function in vivo. Such advancements will not only deepen our fundamental understanding of plant biology but also open new avenues for developing crops with enhanced resilience to environmental stresses and for the targeted design of plant-derived biomaterials and therapeutics.

References

- 1. Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A role for pectin-associated arabinans in maintaining the flexibility of the plant cell wall during water deficit stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. om.ciheam.org [om.ciheam.org]

- 4. mdpi.com [mdpi.com]

- 5. Water stress and cell wall polysaccharides in the apical root zone of wheat cultivars varying in drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arabinogalactan Proteins: Focus on the Role in Cellulose Synthesis and Deposition during Plant Cell Wall Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Arabidopsis root responses to salinity depend on pectin modification and cell wall sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometry for Characterizing Plant Cell Wall Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and application of a suite of polysaccharide-degrading enzymes for analyzing plant cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular cohesion in plant cell walls. Methylation analysis of pectic polysaccharides from the cotyledons of white mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Determining the polysaccharide composition of plant cell walls | Springer Nature Experiments [experiments.springernature.com]

- 18. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. d-nb.info [d-nb.info]

- 24. Arabinogalactan proteins – Multifunctional glycoproteins of the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 25. plantae.org [plantae.org]

- 26. Frontiers | The Role of Arabinogalactan Type II Degradation in Plant-Microbe Interactions [frontiersin.org]

- 27. youtube.com [youtube.com]

An In-depth Technical Guide to the Biochemical Properties of Arabin from Acacia senegal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabin, the primary polysaccharide component of gum arabic from Acacia senegal, is a complex, heterogeneous biopolymer with significant applications in the pharmaceutical, food, and cosmetic industries. This technical guide provides a comprehensive overview of the biochemical properties of this compound, focusing on its molecular structure, composition, and physicochemical characteristics. Detailed experimental protocols for the analysis of these properties are provided, alongside visualizations of its key biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and application of this versatile natural product.

Introduction

Gum arabic is the dried exudate obtained from the stems and branches of Acacia senegal and related Acacia species.[1] It is a complex mixture of glycoproteins and polysaccharides, primarily consisting of arabinogalactan, and is classified as a safe dietary fiber by the Food and Drug Administration (FDA).[2][3] The principal component, this compound, is an arabinogalactan-protein (AGP) complex, which is a highly branched polysaccharide with a protein core.[3][4] This intricate structure is responsible for its unique physicochemical and biological properties, including its emulsifying, stabilizing, and prebiotic effects.[3][5] Understanding the detailed biochemical properties of this compound is crucial for its effective utilization in various applications, particularly in drug development where it can function as an excipient, a delivery vehicle, or a bioactive compound.

Molecular Structure and Composition

This compound from Acacia senegal is not a single molecular entity but rather a continuum of hyperbranched arabinogalactan-proteins (AGPs).[6] These macromolecules vary in their protein-to-sugar ratio, molecular weight, and charge.[7] The general structure consists of a protein backbone rich in amino acids like hydroxyproline (B1673980) and serine, to which large, branched carbohydrate blocks are attached.[5][8]

Polysaccharide Component

The polysaccharide component is the major part of the this compound molecule. It is primarily composed of a backbone of β-(1→3)-linked D-galactopyranose units.[5] Numerous side chains, consisting of arabinose, rhamnose, and glucuronic acid, are attached to this backbone, primarily at the C-6 position.[1][2][8] The high degree of branching results in a compact, globular structure.[9]

Protein Component

The protein component, though a minor fraction by weight (typically 1-2%), plays a critical role in the emulsifying properties of gum arabic.[5] This proteinaceous component is rich in hydroxyproline, serine, and proline.[7] The carbohydrate moieties are covalently linked to the polypeptide chain through O-glycosidic bonds to serine and hydroxyproline residues.[9][10]

Molecular Fractions

Gum arabic from Acacia senegal can be fractionated into three main components based on their protein content and molecular weight:[6]

-

Arabinogalactan (AG): This is the major fraction, characterized by a low protein content (around 0.5%) and a lower molecular weight.

-

Arabinogalactan-Protein (AGP): This fraction has a higher protein content and a significantly higher molecular weight. It is considered the primary component responsible for the emulsifying properties.

-

Glycoprotein (GP): This is a minor fraction with the highest protein content.

Quantitative Data Presentation

The following tables summarize the key quantitative biochemical properties of this compound from Acacia senegal.

Table 1: Physicochemical Properties

| Property | Value Range | Reference(s) |

| Moisture Content (%) | 6.9 - 14.5 | [11][12] |

| Ash Content (%) | 2.5 - 5.34 | [11][13] |

| Protein Content (%) | 0.75 - 3.21 | [11][12][14] |

| Nitrogen Content (%) | 0.12 - 0.513 | [11][13][14] |

| pH (in solution) | 4.34 - 8.16 | [11][12] |

| Intrinsic Viscosity (mL/g) | 12.3 - 17.8 | [13] |

Table 2: Molecular Weight of Different Fractions

| Fraction | Molecular Weight (Da) | Reference(s) |

| Arabinogalactan (AG) | ~4 x 10⁵ | [9][10] |

| Arabinogalactan-Protein (AGP) | ~2 x 10⁶ | [9][10] |

| Glycoprotein (GP) | >2.5 x 10⁶ | [15] |

| Whole Gum Arabic | 2.5 x 10⁵ - 1 x 10⁶ | [2][5] |

Table 3: Monosaccharide Composition (Relative %)

| Monosaccharide | Percentage (%) | Reference(s) |

| Galactose | Major component | [1][2][3] |

| Arabinose | Major component | [1][2][3] |

| Rhamnose | Minor component | [1][2][8] |

| Glucuronic Acid | Minor component | [1][2][8] |

Table 4: Predominant Amino Acids in the Protein Component

| Amino Acid | Presence | Reference(s) |

| Hydroxyproline | Major | [7][8] |

| Serine | Major | [7][8][13] |

| Proline | Major | [7] |

| Aspartic Acid | Present | [13] |

| Glutamic Acid | Present | [13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biochemical properties of this compound.

Determination of Physicochemical Properties

-

Moisture Content: Determined by the oven drying method. A known weight of the gum arabic sample is heated in an oven at 105°C until a constant weight is achieved. The percentage of weight loss is calculated as the moisture content.[16]

-

Ash Content: The sample is incinerated in a muffle furnace at 550°C for 6 hours. The weight of the remaining residue is measured to determine the total ash content.

-

Protein Content: The Kjeldahl method is commonly used. The nitrogen content is determined, and the protein content is calculated using a conversion factor of 6.25.[14]

-

pH: The pH of a freshly prepared aqueous solution of gum arabic (typically 1% w/v) is measured using a calibrated pH meter.[11]

Monosaccharide Composition Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the steps for determining the monosaccharide composition of gum arabic following acid hydrolysis.

-

Hydrolysis:

-

Weigh approximately 10 mg of the gum arabic sample into a screw-capped tube.

-

Add 2 mL of 2M trifluoroacetic acid (TFA).

-

Heat the sealed tube at 121°C for 2 hours in a heating block or oven.

-

Cool the tube to room temperature and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or by lyophilization.

-

Re-dissolve the hydrolyzed monosaccharides in a known volume of deionized water.

-

-

Derivatization (PMP Labeling):

-

To an aliquot of the hydrolyzed sample, add a solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol (B129727) and an equal volume of sodium hydroxide (B78521) solution.

-

Incubate the mixture at 70°C for 30-60 minutes.

-

Cool the reaction mixture and neutralize with hydrochloric acid.

-

Extract the PMP-labeled monosaccharides with chloroform (B151607) to remove excess PMP. The aqueous layer containing the labeled sugars is collected for HPLC analysis.

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (pH 6.7).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 250 nm.

-

Standard Curve: Prepare standard curves for each expected monosaccharide (galactose, arabinose, rhamnose, glucuronic acid) by derivatizing and running known concentrations.

-

Quantification: Identify and quantify the monosaccharides in the sample by comparing their retention times and peak areas to the standard curves.[7][17][18]

-

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution.

-

Sample Preparation:

-

Dissolve the gum arabic sample in the GPC mobile phase (e.g., 0.1 M NaNO₃ with 0.02% NaN₃) to a concentration of 1-5 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

GPC System and Conditions:

-

Columns: A set of GPC columns with a suitable pore size range for separating macromolecules in the expected molecular weight range of gum arabic.

-

Mobile Phase: An aqueous buffer, commonly 0.1 M sodium nitrate (B79036) with sodium azide (B81097) as a preservative.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detectors: A combination of a refractive index (RI) detector, a multi-angle light scattering (MALLS) detector, and a UV detector (at 280 nm for the protein component) is ideal for comprehensive characterization.[10][15]

-

Calibration: For relative molecular weight determination, the system is calibrated with a series of narrow molecular weight standards (e.g., pullulan or dextran). For absolute molecular weight, a MALLS detector is used, which does not require column calibration.

-

-

Data Analysis:

-

The elution profile is recorded, showing the distribution of molecular sizes.

-

Using the calibration curve (for RI detection) or data from the MALLS detector, the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are calculated.[19][20][21]

-

Amino Acid Composition Analysis

-

Hydrolysis:

-

Accurately weigh the gum arabic sample into a hydrolysis tube.

-

Add 6 M hydrochloric acid containing phenol.

-

Seal the tube under vacuum and heat at 110°C for 24 hours.

-

After hydrolysis, cool the tube and open it carefully.

-

Filter the hydrolysate and evaporate the HCl under vacuum.

-

Re-dissolve the amino acid residue in a suitable buffer (e.g., lithium citrate (B86180) buffer, pH 2.2).[14][22]

-

-

Analysis:

-

The amino acid composition is determined using an amino acid analyzer, which typically employs ion-exchange chromatography followed by post-column derivatization with ninhydrin (B49086) and spectrophotometric detection.

-

Alternatively, pre-column derivatization (e.g., with phenylisothiocyanate, PITC) followed by reverse-phase HPLC can be used.

-

The identity and quantity of each amino acid are determined by comparing the chromatogram with that of a standard amino acid mixture.

-

Biological Activities and Signaling Pathways

This compound from Acacia senegal exhibits several biological activities, primarily related to its prebiotic and antioxidant properties.

Prebiotic Effect and Gut Microbiota Modulation

Gum arabic is resistant to digestion in the upper gastrointestinal tract and is fermented by the gut microbiota in the colon.[1][6][23] This selective fermentation promotes the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus species.[6][13] The fermentation process leads to the production of short-chain fatty acids (SCFAs), mainly acetate, propionate, and butyrate.[1][6] These SCFAs have numerous health benefits, including providing an energy source for colonocytes, modulating the immune system, and improving the gut barrier function.[1][6]

Caption: Prebiotic fermentation of gum arabic by gut microbiota.

Antioxidant and Anti-inflammatory Effects

Gum arabic has demonstrated antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress.[11] The anti-inflammatory effects of gum arabic are linked to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[2][24] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting the activation of NF-κB, gum arabic can reduce the production of these inflammatory mediators.[25]

Caption: Antioxidant and anti-inflammatory signaling of gum arabic.

Conclusion

This compound from Acacia senegal is a multifaceted biopolymer with a complex structure that dictates its valuable physicochemical and biological properties. This guide has provided a detailed overview of its biochemical characteristics, supported by quantitative data and comprehensive experimental protocols. The elucidation of its mechanisms of action, particularly its prebiotic and anti-inflammatory effects, opens avenues for its application in drug development and functional foods. Further research into the structure-function relationships of the different molecular fractions of this compound will undoubtedly lead to the development of novel and enhanced applications for this remarkable natural gum.

References

- 1. Manipulation of Gut Microbiota Using Acacia Gum Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acacia senegal gum attenuates systemic toxicity in CCl4-intoxicated rats via regulation of the ROS/NF-κB signaling path… [ouci.dntb.gov.ua]

- 3. New insights into the structural characteristics of the arabinogalactan-protein (AGP) fraction of gum arabic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Ameliorative Role of Acacia senegal Gum against the Oxidative Stress and Genotoxicity Induced by the Radiographic C… [ouci.dntb.gov.ua]

- 6. Prebiotic potential of gum Arabic for gut health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

- 8. The Ameliorative Role of Acacia senegal Gum against the Oxidative Stress and Genotoxicity Induced by the Radiographic Contrast Medium (Ioxitalamate) in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prebiotic potential of gum Arabic for gut health | International Journal of Health Sciences [ijhs.qu.edu.sa]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic hydrolysis studies of arabinogalactan-protein structure from Acacia gum: the self-similarity hypothesis of assembly from a common building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. supagro.fr [supagro.fr]

- 15. researchgate.net [researchgate.net]

- 16. usa-journals.com [usa-journals.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Anti-inflammatory effects of acacia and guar gum in 5-amino salicylic acid formulations in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

isolation and purification of arabin from gum arabic

An In-depth Technical Guide to the Isolation and Purification of Arabin from Gum Arabic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gum arabic, the dried exudate from Acacia senegal and Acacia seyal trees, is a complex mixture of polysaccharides and glycoproteins. The primary polysaccharide component, often referred to as "this compound" or more precisely as arabinogalactan (B145846), is of significant interest for various applications in the food, pharmaceutical, and biotechnology industries due to its emulsifying, stabilizing, and biocompatible properties. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from crude gum arabic. It details experimental protocols, presents quantitative data for expected yields and purity, and includes visualizations of the experimental workflow.

Introduction

Gum arabic is a natural biopolymer predominantly composed of arabinogalactan, a highly branched polysaccharide. This arabinogalactan structure consists of a β-(1→3)-linked D-galactopyranose backbone with extensive branching at the C-6 position. The branches are composed of galactose and arabinose residues, with rhamnose and glucuronic acid present as terminal units. Associated with this polysaccharide is a protein component, forming an arabinogalactan-protein (AGP) complex, which is crucial for its emulsifying properties. The isolation and purification of the high molecular weight arabinogalactan fraction are essential for standardizing its use in various applications and for studying its structure-function relationships.

Composition of Gum Arabic

Gum arabic is a heterogeneous material, and its exact composition can vary depending on the source, age of the tree, and environmental conditions. However, it is generally understood to be composed of three main fractions:

-

Arabinogalactan (AG): This is the major polysaccharide fraction, constituting approximately 88% of the gum. It has a lower molecular weight compared to the AGP fraction and a low protein content.

-

Arabinogalactan-Protein (AGP): This high-molecular-weight fraction makes up about 10% of the gum and contains a higher proportion of protein covalently linked to the polysaccharide. This fraction is primarily responsible for the excellent emulsifying properties of gum arabic.

-

Glycoprotein (GP): A minor fraction (less than 2%) with a high protein content.

This guide focuses on the isolation of the total polysaccharide component, often referred to as this compound, with a focus on methods that enrich the high-molecular-weight arabinogalactan fractions.

Experimental Protocols for Isolation and Purification

The following protocols describe a general workflow for the isolation and purification of this compound from crude gum arabic. The process involves initial solubilization and clarification, followed by fractional precipitation and chromatographic separation.

Materials and Equipment

-

Crude gum arabic tears or powder

-

Deionized water

-

Ethanol (B145695) (95% and absolute)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diatomaceous earth (e.g., Celite)

-

Beakers and magnetic stirrers

-

Centrifuge and centrifuge tubes

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Dialysis tubing (e.g., 12-14 kDa MWCO)

-

Freeze-dryer (lyophilizer)

-

Ion-exchange chromatography column (e.g., DEAE-cellulose)

-

Size-exclusion chromatography column (e.g., Sephacryl S-400)

-

Spectrophotometer for carbohydrate and protein quantification

Step-by-Step Methodologies

Step 1: Solubilization and Clarification of Crude Gum Arabic

This initial step aims to dissolve the gum and remove insoluble impurities.

-

Protocol:

-

Disperse crude gum arabic in deionized water at a concentration of 10-20% (w/v) with continuous stirring overnight at room temperature.

-

Adjust the pH of the solution to 4.5 with 0.1 M HCl to facilitate the precipitation of some proteinaceous material.

-

Add a filter aid, such as diatomaceous earth (e.g., 1-2% w/v), to the solution.

-

Centrifuge the suspension at 8,000 x g for 30 minutes to pellet insoluble materials.

-

Carefully decant the supernatant and filter it through a coarse filter paper (e.g., Whatman No. 1) to remove any remaining particulate matter.

-

Step 2: Fractional Precipitation with Ethanol

This step separates the polysaccharides from soluble impurities and some low-molecular-weight components.

-

Protocol:

-

Slowly add 95% ethanol to the clarified gum arabic solution with constant stirring to a final concentration of 50-60% (v/v). This will precipitate the high-molecular-weight arabinogalactan.

-

Allow the precipitate to settle overnight at 4°C.

-

Collect the precipitate by centrifugation at 5,000 x g for 20 minutes.

-

Wash the pellet twice with absolute ethanol to dehydrate the polysaccharide.

-

Dry the resulting purified this compound precipitate in a vacuum oven at 40°C or by freeze-drying.

-

Step 3: Dialysis and Lyophilization

This step removes low-molecular-weight salts and other small molecules.

-

Protocol:

-

Redissolve the dried this compound precipitate from Step 2 in a minimal amount of deionized water.

-

Transfer the solution to a dialysis tube (e.g., 12-14 kDa MWCO).

-

Dialyze against deionized water for 48-72 hours, with frequent changes of water, until the conductivity of the dialysate is close to that of deionized water.

-

Freeze the dialyzed solution at -80°C and then lyophilize to obtain a purified, dry powder of this compound.

-

Step 4: Advanced Purification by Chromatography (Optional)

For a higher degree of purity and to fractionate the this compound into its different components, ion-exchange and size-exclusion chromatography can be employed.

-

Ion-Exchange Chromatography Protocol:

-

Equilibrate a DEAE-cellulose column with a starting buffer (e.g., 0.01 M sodium phosphate, pH 7.0).

-

Dissolve the lyophilized this compound powder in the starting buffer and load it onto the column.

-

Wash the column with the starting buffer to elute unbound neutral polysaccharides.

-

Elute the bound acidic polysaccharides using a linear gradient of sodium chloride (e.g., 0 to 1.0 M NaCl) in the starting buffer.

-

Collect fractions and monitor for carbohydrate content (e.g., using the phenol-sulfuric acid method) and protein content (e.g., using the Bradford assay).

-

Pool the desired fractions, dialyze against deionized water, and lyophilize.

-

-

Size-Exclusion Chromatography Protocol:

-

Equilibrate a Sephacryl S-400 (or similar) column with an appropriate buffer (e.g., 0.1 M sodium nitrate).

-

Dissolve the purified this compound fraction in the buffer and apply it to the column.

-

Elute with the same buffer at a constant flow rate.

-

Collect fractions and monitor the elution profile using a refractive index detector or by assaying for carbohydrates.

-

Pool the fractions corresponding to the high-molecular-weight arabinogalactan, dialyze, and lyophilize.

-

Data Presentation

The following tables summarize typical quantitative data obtained during the . The exact values can vary depending on the specific source of the gum and the precise experimental conditions.

Table 1: Yield and Purity at Different Purification Stages

| Purification Step | Typical Yield (%) | Purity (Carbohydrate Content, %) | Protein Content (%) |

| Crude Gum Arabic | 100 | 80-90 | 1-2 |

| After Clarification | 90-95 | 85-92 | 1-1.5 |

| After Ethanol Precipitation | 70-80 | >95 | <1 |

| After Dialysis & Lyophilization | 65-75 | >98 | <0.5 |

| After Ion-Exchange Chromatography | 50-60 | >99 | <0.2 |

Table 2: Physicochemical Properties of Purified this compound (Arabinogalactan)

| Property | Typical Value |

| Molecular Weight (Mw) | 2.5 x 10^5 to 1 x 10^6 Da |

| Monosaccharide Composition | Galactose, Arabinose, Rhamnose, Glucuronic Acid |

| Specific Rotation [α]D | -26° to -34° (Acacia senegal) |

| Ash Content | < 4% |

| Moisture Content | < 15% |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the isolation and purification process.

The Solubility of Arabin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arabin, the primary polysaccharide component of Gum Arabic, is a complex biopolymer with significant applications across the pharmaceutical, food, and chemical industries. Its solubility characteristics are a critical determinant of its functionality as an emulsifier, stabilizer, and encapsulating agent. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for its determination, and an exploration of the factors influencing its dissolution.

Core Concepts in this compound Solubility

This compound is a heteropolysaccharide, primarily composed of arabinose and galactose units, with a highly branched structure. This intricate molecular architecture governs its interaction with different solvents. The principle of "like dissolves like" is fundamental to understanding its solubility profile. The presence of numerous hydroxyl groups along the polysaccharide backbone imparts a high degree of polarity to the molecule.

Quantitative Solubility Data

The solubility of this compound is highest in polar solvents, with water being the most effective. Its solubility in non-polar organic solvents is negligible. The following tables summarize the available quantitative and qualitative data on the solubility of this compound in various solvents.

| Solvent | Temperature (°C) | Solubility (% w/w) | Reference |

| Water | 20 | 31.11 | [1] |

| Water | 25 | ~50 | [2] |

| Water | 50 | ~50 | [1] |

| Water | 100 | >50 | [1] |

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Solubility | Reference |

| Ethanol | Insoluble | [3][4] |

| Acetone | Insoluble | [5] |

| Chloroform | Insoluble | [5] |

| Glycerol | Soluble | [3][6] |

| Propylene Glycol | Soluble | [3][6] |

| Aqueous Ethanol (up to 60%) | Soluble | [7][8] |

Table 2: Qualitative and Semi-Quantitative Solubility of this compound in Various Solvents

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound. These include the source of the gum, the age of the tree, storage conditions, and the presence of salts. The pH of the solution also plays a role, with this compound exhibiting good solubility over a wide pH range.[9] Temperature is a significant factor, with solubility in water generally increasing with temperature.[1]

References

The Core Chemical Distinction: A Technical Guide to Arabin and Arabinose

For researchers, scientists, and professionals in drug development, a precise understanding of molecular distinctions is paramount. This guide provides an in-depth technical examination of the chemical differences between arabin and arabinose, two terms often encountered in carbohydrate chemistry but representing vastly different molecular entities. While arabinose is a well-defined monosaccharide, "this compound" is a term historically associated with the primary polysaccharide component of gum arabic. This guide will treat this compound as the complex polysaccharide fraction of gum arabic for the purpose of this comparison.

Fundamental Chemical and Structural Differences

The most significant difference between this compound and arabinose lies in their level of molecular complexity. Arabinose is a simple sugar, a monosaccharide, which serves as a fundamental building block for more complex carbohydrates.[1] In contrast, this compound is a complex polysaccharide, a large polymer composed of multiple monosaccharide units, including arabinose.[2][3]

Arabinose is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group.[4][5] Its chemical formula is C₅H₁₀O₅.[4][6] In nature, L-arabinose is more common than its D-enantiomer and is a key constituent of various biopolymers such as hemicellulose and pectin.[4][5][7]

This compound , in the context of this guide, refers to the high-molecular-weight polysaccharide fraction of gum arabic. Gum arabic itself is a complex mixture of glycoproteins and polysaccharides.[2] The polysaccharide component, which can be considered this compound, is primarily composed of repeating units of D-galactose, L-arabinose, L-rhamnose, and D-glucuronic acid.[3] Therefore, this compound does not have a single, simple chemical formula but is a heterogeneous polymer.

The relationship between these two can be visualized as follows:

Comparative Physicochemical Data

The differing molecular structures of arabinose and this compound (represented by gum arabic) result in distinct physicochemical properties. The following tables summarize key quantitative data for each.

Table 1: Physicochemical Properties of Arabinose

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₀O₅ | [4][6] |

| Molecular Weight | 150.13 g/mol | [4][6][8] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 156-160 °C | [6] |

| Water Solubility | 380 g/L | [9] |

| logP (Octanol/Water) | -2.3 to -2.9 | [9] |

| Classification | Monosaccharide, Aldopentose | [4][5] |

Table 2: Physicochemical Properties of this compound (from Gum Arabic)

| Property | Value | Source(s) |

| Composition | Complex polysaccharide and glycoprotein (B1211001) mixture | [2] |

| Solubility in Water | Highly soluble (up to 50%) | [10] |

| Moisture Content | 6.9% - 13.8% | [10][11][12] |

| Ash Content | 0.32% - 16.98% | [11] |

| pH (aqueous solution) | 4.4 - 8.16 | [11][13] |

| Viscosity (5% solution) | 5.45 Ns/m² | [10] |

| Classification | Polysaccharide, Hydrocolloid | [10] |

Experimental Protocols

Acid Hydrolysis of this compound (from Gum Arabic) for the Liberation of Arabinose

This protocol outlines the general procedure for breaking down the polysaccharide this compound into its constituent monosaccharides, including arabinose, for subsequent analysis.

Objective: To hydrolyze the glycosidic bonds within the this compound polysaccharide to release individual monosaccharide units.

Materials:

-

Gum arabic sample

-

Sulfuric acid (H₂SO₄), 2 M

-

Calcium carbonate (CaCO₃) or Barium carbonate (BaCO₃)

-

Deionized water

-

Heating mantle or water bath

-

pH meter or pH paper

-

Centrifuge and centrifuge tubes

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

-

Sample Preparation: Accurately weigh 1 gram of gum arabic and dissolve it in 100 mL of deionized water.

-

Acidification: Slowly add 100 mL of 2 M H₂SO₄ to the gum arabic solution to achieve a final acid concentration of 1 M.

-

Hydrolysis: Heat the mixture at 100°C for 2-4 hours under reflux. The duration may be optimized depending on the specific sample and desired degree of hydrolysis.

-

Neutralization: Cool the solution to room temperature. Carefully neutralize the hydrolysate by adding solid CaCO₃ or BaCO₃ portion-wise until the pH reaches 6.5-7.0. This will precipitate the sulfate (B86663) ions as CaSO₄ or BaSO₄.

-

Precipitate Removal: Centrifuge the neutralized solution to pellet the precipitate.

-

Filtration: Filter the supernatant through Whatman No. 1 filter paper to remove any remaining fine precipitate.

-

Analysis: The resulting clear solution contains the liberated monosaccharides, including arabinose, and is ready for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.

Biological Significance: The L-Arabinose Operon

The metabolism of L-arabinose in prokaryotes, particularly Escherichia coli, is a classic model system in molecular biology.[14] The L-arabinose operon (araBAD) controls the expression of enzymes required for the catabolism of L-arabinose.[4][7] This system is of significant interest in biotechnology for the regulated expression of recombinant proteins.

The operon includes three structural genes:

-

araA : encodes L-arabinose isomerase.

-

araB : encodes ribulokinase.

-

araD : encodes L-ribulose-5-phosphate 4-epimerase.[14]

These enzymes sequentially convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.[14] The expression of this operon is tightly regulated by the AraC protein, which acts as both a repressor (in the absence of arabinose) and an activator (in the presence of arabinose).[14]

References

- 1. glycomindsynth.com [glycomindsynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Gum arabic reveals its secrets | French national synchrotron facility [synchrotron-soleil.fr]

- 4. differencebetween.com [differencebetween.com]

- 5. Which of the following structures is Larabinose A B class 12 chemistry CBSE [vedantu.com]

- 6. nbinno.com [nbinno.com]

- 7. Arabinose - Wikipedia [en.wikipedia.org]

- 8. d-Arabinose (CAS 10323-20-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Showing Compound L-Arabinose (FDB012306) - FooDB [foodb.ca]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 12. myfoodresearch.com [myfoodresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. L-arabinose operon - Wikipedia [en.wikipedia.org]

The Pivotal Role of Arabinan in Plant Cell Wall Architecture and Function: A Technical Guide

Abstract

Arabinans, neutral side chains of the pectic polysaccharide rhamnogalacturonan I (RG-I), are critical yet often overlooked components of the plant cell wall. This technical guide provides an in-depth exploration of the biological roles of arabinan (B1173331), targeting researchers, scientists, and drug development professionals. We delve into the structural intricacies of arabinan, its significant contributions to cell wall mechanics, and its involvement in key physiological processes such as plant development, cell adhesion, and stress responses. This document summarizes quantitative data on arabinan distribution, details key experimental protocols for its study, and presents visual representations of its structural context and analytical workflows to facilitate a comprehensive understanding of this vital polysaccharide.

Introduction

The plant primary cell wall is a dynamic and complex network primarily composed of cellulose, hemicellulose, and pectin (B1162225).[1] Pectins, a group of acidic polysaccharides, are major constituents of the primary cell wall in dicots, accounting for up to 30% of its dry weight.[1][2] They are crucial for cell wall hydration, adhesion between cells, and overall wall flexibility.[3][4] Pectin is a complex family of polysaccharides that includes homogalacturonan (HG), rhamnogalacturonan I (RG-I), and rhamnogalacturonan II (RG-II).[5]

RG-I is characterized by a backbone of repeating disaccharides of rhamnose and galacturonic acid.[3][4] Attached to the rhamnose residues are neutral sugar side chains, predominantly composed of arabinose and galactose, forming arabinans, galactans, and arabinogalactans.[5][6] These "hairy" regions of pectin are highly variable and play significant roles in determining the physical properties of the cell wall. This guide focuses specifically on the arabinan side chains, exploring their structure, function, and the methodologies used to investigate them.

Structure and Biosynthesis of Arabinan

Arabinan polysaccharides are primarily composed of α-1,5-linked L-arabinofuranosyl residues, which can be further branched with other arabinofuranosyl units at the O-2 and/or O-3 positions.[7] The degree and pattern of branching can vary significantly between plant species, tissues, and developmental stages, leading to a wide diversity of arabinan structures.[8] This structural heterogeneity is thought to be a key determinant of the functional specificity of arabinans.

The biosynthesis of arabinan occurs in the Golgi apparatus, where glycosyltransferases (GTs) assemble the polysaccharide chains.[9] The process is complex and involves a suite of specific enzymes. For instance, ARABINAN DEFICIENT 1 (ARAD1) has been identified as a putative arabinosyltransferase involved in the synthesis of pectic arabinan in Arabidopsis.[10] The intricate regulation of these biosynthetic enzymes allows the plant to precisely control the structure of arabinan and, consequently, the properties of the cell wall in different cellular contexts.

Biological Roles of Arabinan

Arabinans are implicated in a multitude of biological processes, primarily through their influence on the biomechanical properties of the cell wall.

Cell Wall Flexibility and Hydration

One of the most critical roles of arabinan is to maintain cell wall flexibility and proper hydration.[3][4] The highly branched and mobile nature of arabinan side chains is believed to create space between pectic homogalacturonan domains, preventing the formation of rigid, calcium-mediated "egg-box" structures.[1][11] This spacing function is crucial for processes that require reversible changes in cell shape and volume.

A prime example is the functioning of stomatal guard cells. These cells must undergo significant and reversible deformation to regulate gas exchange.[4] Studies have shown that the enzymatic removal of arabinans from guard cell walls locks them in either an open or closed state, demonstrating that arabinan-mediated flexibility is essential for stomatal movement.[1][4] Furthermore, the abundance of arabinans in the cell walls of desiccation-tolerant "resurrection plants" suggests a role in preserving cell wall integrity during extreme water deficit by preventing irreversible polymer adhesion.[3][4][5]

Cell Adhesion and Plant Development

The composition of the middle lamella, the pectin-rich layer that cements adjacent plant cells together, is critical for cell-to-cell adhesion. Arabinans have been shown to play a role in this process. For example, the genetic removal of arabinan side chains in Nicotiana plumbaginifolia results in a callus culture with loosely attached cells.[3][4] In fruit, the controlled degradation of arabinan is a key step in the ripening process, contributing to the loss of firm texture and cell separation.[12] During the overripening of apples, a selective loss of highly branched arabinans occurs, which precedes the loss of tissue firmness.[12]

Arabinans are also involved in various aspects of plant development. They are abundant in the cell walls of seeds, where they may act as a mobilized carbon source during germination and early seedling growth.[13] In Arabidopsis seeds, arabinose levels decrease significantly during seedling establishment, and depleting these reserves can delay growth.[13]

Stress Responses

There is growing evidence that arabinans are involved in plant responses to both biotic and abiotic stress. Changes in arabinan structure and abundance have been observed in response to mechanical stress.[6] In Arabidopsis inflorescence stems, specific arabinan structures are more abundant in flexible regions and their presence influences the plant's responsiveness to mechanical stimuli.[6] Additionally, arabinose-containing polymers are implicated in salt stress tolerance, with mutants defective in arabinose biosynthesis showing increased sensitivity to salt.[14]

Quantitative Analysis of Arabinan Content

The abundance of arabinan varies considerably among different plant species and tissues, reflecting its diverse functional roles. The following table summarizes the monosaccharide composition of cell walls from various plant sources, highlighting the relative percentage of arabinose.

| Plant Species/Tissue | Arabinose (mol %) | Galactose (mol %) | Galacturonic Acid (mol %) | Rhamnose (mol %) | Xylose (mol %) | Glucose (mol %) | Reference(s) |

| Arabidopsis thaliana (stems) | ~5-10 | ~5-10 | ~20-25 | ~2-5 | ~15-20 | ~35-40 | [6] |

| Commelina communis (epidermal strips) | ~5-10 | ~10-15 | >30 | ~2-5 | ~20-25 | ~20-25 | [4][15] |

| Apple (Malus domestica) (enlarging fruit cortex) | ~30 | ~20 | ~20 | Not specified | Not specified | Not specified | [12] |

| Sugar Beet (Beta vulgaris) (pulp) | ~20-25 | ~5-10 | ~20-25 | ~2-5 | ~1-2 | ~25-30 | [3] |

| Arabidopsis thaliana (seeds) | ~40 (embryo) | Not specified | Not specified | Not specified | Not specified | Not specified | [13] |

Note: Values are approximate and can vary based on the specific cultivar, developmental stage, and extraction method used.

Experimental Protocols

Investigating the role of arabinan requires specific methodologies for its extraction, characterization, and visualization.

Protocol for Pectin Extraction and Arabinan Analysis

This protocol provides a general framework for the extraction of pectin from plant material and subsequent analysis of its arabinan content.

Objective: To isolate pectin-rich fractions from plant cell walls for monosaccharide composition analysis.

Materials:

-

Fresh or frozen plant tissue

-

Ethanol (B145695) (70%, 96%)

-

Citric acid or Hydrochloric acid (HCl) for pH adjustment

-

Sodium hydroxide (B78521) (NaOH)

-

Phenol

-

Sulfuric acid

-

Trifluoroacetic acid (TFA)

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

-

Monosaccharide standards (Arabinose, Galactose, Glucose, etc.)

Methodology:

-

Preparation of Alcohol Insoluble Residue (AIR):

-

Homogenize fresh plant tissue in 70% ethanol to inactivate endogenous enzymes.

-

Wash the homogenate sequentially with 70% ethanol, 96% ethanol, and acetone to remove soluble sugars, pigments, and lipids.

-

Dry the resulting pellet to obtain the AIR, which represents the cell wall material.

-

-

Pectin Extraction (Acid Hydrolysis): [1][16]

-

Suspend the AIR in distilled water (e.g., 1:50 w/v).

-

Adjust the pH to 1.5-2.5 using citric acid or HCl.[16]

-

Heat the suspension at 80-90°C for 1-2 hours with constant stirring. This hydrolyzes the protopectin and solubilizes the pectin.

-

Cool the mixture and filter through muslin cloth or centrifuge to separate the soluble pectin extract from the insoluble residue (cellulose and hemicellulose).

-

-

Pectin Precipitation:

-

Add two volumes of 96% ethanol to the soluble pectin extract and incubate at 4°C overnight to precipitate the pectin.

-

Collect the precipitated pectin by centrifugation.

-

Wash the pectin pellet with 70% ethanol to remove any remaining soluble contaminants.

-

Dry the purified pectin.

-

-

Monosaccharide Composition Analysis:

-

Hydrolyze a known amount of the dried pectin (or total AIR) using 2M TFA at 121°C for 1 hour.[15]

-

Evaporate the TFA and resuspend the hydrolyzed monosaccharides in deionized water.

-

Analyze the monosaccharide composition using an HPAEC-PAD system.

-

Quantify the amount of arabinose and other sugars by comparing peak areas to those of known standards.

-

Protocol for Immunolabeling of Arabinan in Plant Tissues

This protocol describes the use of monoclonal antibodies to visualize the location of arabinan epitopes within plant tissues. The LM6 antibody, which recognizes linear α-1,5-arabinan, is commonly used for this purpose.[13][15]

Objective: To determine the spatial distribution of arabinan in fixed plant tissue sections.

Materials:

-

Plant tissue (e.g., stems, leaves)

-

Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS))

-

PBS (pH 7.4)

-

Resin for embedding (e.g., LR White)

-

Primary antibody: Rat anti-arabinan monoclonal antibody (e.g., LM6 or LM13)[13]

-

Secondary antibody: FITC-conjugated anti-rat IgG

-

Blocking solution (e.g., 5% milk powder in PBS)

-

Microtome

-

Glass slides

-

Fluorescence microscope

Methodology:

-

Fixation and Embedding:

-

Cut small pieces of plant tissue and fix them in the fixative solution for several hours at 4°C.

-

Dehydrate the tissue through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).

-

Infiltrate the tissue with resin according to the manufacturer's instructions and polymerize.

-

-

Sectioning:

-

Using an ultramicrotome, cut thin sections (e.g., 0.5-1 µm) and mount them on glass slides.

-

-

Immunolabeling:

-

Incubate the sections with blocking solution for 30 minutes to prevent non-specific antibody binding.

-

Incubate the sections with the primary antibody (e.g., LM6, diluted in blocking solution) for at least 1 hour at room temperature in a humid chamber.

-

Wash the sections thoroughly with PBS (3 x 5 minutes).

-

Incubate the sections with the FITC-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the sections thoroughly with PBS (3 x 5 minutes).

-

-

Visualization:

-

Mount the slides with an anti-fade mounting medium.

-

Observe the sections using a fluorescence microscope with appropriate filters for FITC. The green fluorescence will indicate the location of the arabinan epitope recognized by the LM6 antibody.[15]

-

Visualizing Arabinan's Role and Analysis

Diagrams created using Graphviz DOT language help to visualize the complex relationships and workflows discussed.

Structural Context of Arabinan in Pectin

Caption: Structural organization of pectin, showing arabinan as a side chain of the RG-I backbone.

Experimental Workflow for Arabinan Analysis

Caption: Workflow for the extraction, quantification, and localization of arabinan in plant cell walls.

Functional Model of Arabinan in Maintaining Pectin Flexibility

References

- 1. ripublication.com [ripublication.com]

- 2. An Arabidopsis Cell Wall Proteoglycan Consists of Pectin and Arabinoxylan Covalently Linked to an Arabinogalactan Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Cell wall pectic arabinans influence the mechanical properties of Arabidopsis thaliana inflorescence stems and their response to mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Novel arabinan and galactan oligosaccharides from dicotyledonous plants [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Frontiers | Detailed Structural Characterization of Arabinans and Galactans of 14 Apple Cultivars Before and After Cold Storage [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Developmental complexity of arabinan polysaccharides and their processing in plant cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. mdpi.com [mdpi.com]

The Intricate World of Arabin Hydrocolloid: A Technical Guide to its Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Arabin hydrocolloid, more commonly known as gum arabic, is a natural exudate from the Acacia senegal and Acacia seyal trees. This complex polysaccharide has been utilized for centuries in a vast array of applications, from traditional remedies to modern food and pharmaceutical formulations. Its unique physicochemical and functional properties make it a subject of continuous research and development. This technical guide provides an in-depth exploration of the core properties and characteristics of this compound hydrocolloid, tailored for professionals in research and drug development.

Physicochemical Properties

This compound hydrocolloid is primarily a complex mixture of glycoproteins and polysaccharides. Its composition can vary depending on the source, age of the tree, and environmental conditions. The primary components are arabinogalactan, arabinogalactan-protein complex (AGP), and glycoprotein (B1211001) (GP). The AGP fraction is particularly important for its emulsifying properties.

A summary of the key physicochemical properties of this compound hydrocolloid is presented in the table below.

| Property | Typical Value/Range | References |

| Composition | ||

| Arabinogalactan | ~88% | [1] |

| Arabinogalactan-Protein (AGP) | ~10% | [1] |

| Glycoprotein (GP) | <2% | [1] |

| Molecular Weight | 250,000 - 1,000,000 Da | [1] |

| Moisture Content | 6.17% - 14.5% | [2][3] |

| Ash Content | 2.5% - 4% | [3][4] |

| Protein Content | 0.22% - 2.7% | [1][2] |

| pH (in solution) | 4.34 - 4.88 | [2][3] |

| Solubility | Highly soluble in hot or cold water (up to 50% w/v) | [5] |

Rheological Characteristics

The rheological behavior of this compound hydrocolloid solutions is one of its most defining features. Unlike many other hydrocolloids, it forms solutions of relatively low viscosity even at high concentrations.

| Rheological Property | Description | References |

| Flow Behavior | Newtonian at low concentrations (<40% w/v); Shear-thinning (pseudoplastic) at higher concentrations. | [6] |

| Viscosity | Low viscosity compared to other gums. A 30% solution has a viscosity of approximately 100 mPa·s. | [7] |

| Effect of Temperature | Viscosity decreases with increasing temperature. | [8] |

| Effect of pH | Relatively stable viscosity over a wide pH range. | [9] |

| Effect of Salts | Viscosity can be reduced by the addition of electrolytes. | [8] |

Emulsifying and Stabilizing Properties

The ability of this compound hydrocolloid to form and stabilize emulsions is a key functionality, particularly in the food and pharmaceutical industries. This property is primarily attributed to the proteinaceous components, especially the arabinogalactan-protein (AGP) fraction.